molecular formula C21H23N3O4S2 B3018027 2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate CAS No. 953134-71-9

2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate

Cat. No. B3018027
CAS RN: 953134-71-9
M. Wt: 445.55
InChI Key: PAWAXVPNYRBFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate is a chemically synthesized molecule that appears to be a derivative of benzothiazole and piperidine structures. The benzothiazole moiety is a heterocyclic compound containing both sulfur and nitrogen, while the piperidine is a six-membered ring containing nitrogen. The combination of these structures could potentially offer a range of biological activities, as indicated by the related compounds in the provided papers.

Synthesis Analysis

The synthesis of related piperidine derivatives has been described in several studies. For instance, substituted piperidines were obtained from N,N-bis[(benzotriazol-1-yl)methyl]amines through reactions with allyltrimethylsilanes . Another study synthesized 2-piperidin-4-yl-benzimidazoles, which showed broad-spectrum antibacterial activities . Additionally, a series of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized through a multi-step process starting from benzenesulfonyl chloride . These studies demonstrate the versatility of piperidine derivatives in chemical synthesis and their potential for biological applications.

Molecular Structure Analysis

The molecular structure of a related compound, N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, was determined to have a planar benzothiazol and imidazol rings with a dihedral angle of 6.37(8)° between them, and the piperidin ring adopting a chair conformation . This information provides insight into the possible conformation of the 2-(piperidin-1-yl)benzo[d]thiazol-6-yl moiety in the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of piperidine and benzothiazole derivatives can be inferred from the synthesis methods and reactions they undergo. For example, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involved the conversion of organic acids into esters, hydrazides, and thiols, followed by a reaction with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine . This suggests that the piperidine moiety can participate in nucleophilic substitution reactions, which could be relevant for the synthesis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine and benzothiazole derivatives can vary widely depending on the substituents attached to these moieties. For instance, the photoluminescence spectra of a synthesized benzothiazole derivative indicated its optical properties . The biological properties of these compounds also suggest a range of activities, with some showing good antibacterial and antifungal activities . These properties are crucial for understanding the potential applications of the compound of interest in various fields, including medicinal chemistry.

properties

IUPAC Name

(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 4-(dimethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-23(2)30(26,27)17-9-6-15(7-10-17)20(25)28-16-8-11-18-19(14-16)29-21(22-18)24-12-4-3-5-13-24/h6-11,14H,3-5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWAXVPNYRBFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=C(S3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.